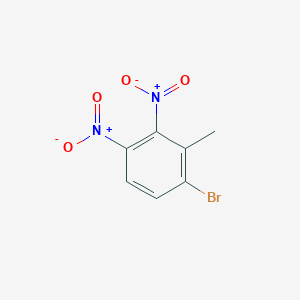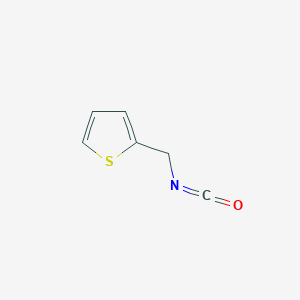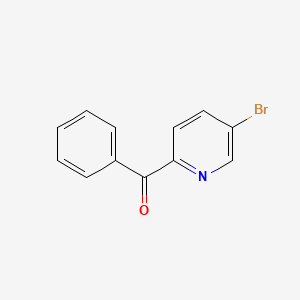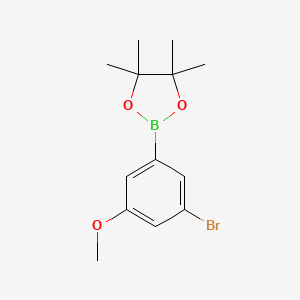
1-Bromodecane-d21
Vue d'ensemble
Description
1-Bromodecane-d21, also known as decyl bromide-d21, is a deuterium-labeled compound with the molecular formula CD3(CD2)8CD2Br. It is a stable isotope of 1-bromodecane, where hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties and applications .
Mécanisme D'action
Target of Action
1-Bromodecane-d21 is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
Deuterium-labeled compounds are generally used to track the distribution and metabolism of drugs in the body . The presence of deuterium (a stable isotope of hydrogen) allows for the precise tracking of the compound through various biochemical pathways .
Biochemical Pathways
As a deuterium-labeled compound, it can be incorporated into drug molecules to trace their metabolic pathways .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . The presence of deuterium can alter the rate of metabolism, potentially leading to changes in the absorption, distribution, metabolism, and excretion (ADME) properties of the drug . .
Result of Action
As a deuterium-labeled compound, its primary use is likely in research settings, where it serves as a tracer to study the behavior of similar non-labeled compounds .
Action Environment
It’s worth noting that the behavior of deuterium-labeled compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Méthodes De Préparation
1-Bromodecane-d21 can be synthesized through various methods. One common synthetic route involves the bromination of decane-d21, where decane-d21 is treated with bromine under controlled conditions to replace a hydrogen atom with a bromine atom. The reaction typically occurs in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial production methods for this compound involve large-scale bromination processes, where decane-d21 is continuously fed into a reactor with bromine and a catalyst. The reaction conditions are carefully monitored to maintain the desired product quality and isotopic purity .
Analyse Des Réactions Chimiques
1-Bromodecane-d21 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile. Common reagents include sodium hydroxide, potassium cyanide, and ammonia. .
Reduction Reactions: It can be reduced to decane-d21 using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, it can undergo oxidation to form decanoic acid-d21 using strong oxidizing agents like potassium permanganate or chromium trioxide.
Applications De Recherche Scientifique
1-Bromodecane-d21 is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:
Comparaison Avec Des Composés Similaires
1-Bromodecane-d21 can be compared with other deuterium-labeled brominated compounds, such as:
1-Bromopentane-d11: Similar in structure but with a shorter carbon chain, used in similar applications.
1-Bromododecane-d25: Has a longer carbon chain and is used in studies requiring longer alkyl chains.
1-Bromohexane-d13: Another deuterium-labeled brominated compound with a medium-length carbon chain.
This compound is unique due to its specific carbon chain length and deuterium labeling, making it suitable for a wide range of applications in scientific research and industry .
Propriétés
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosadeuteriodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMSJFSOOQERIO-SLBGAMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584460 | |
| Record name | 1-Bromo(~2~H_21_)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98195-39-2 | |
| Record name | Decane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-d21, 10-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98195-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo(~2~H_21_)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

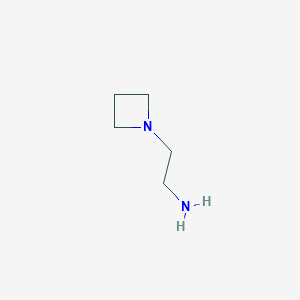
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)
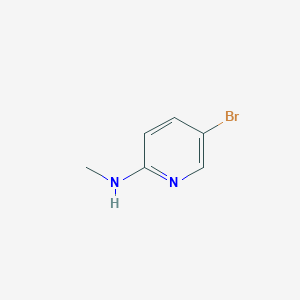
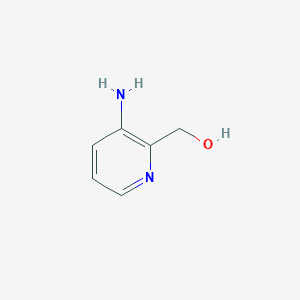
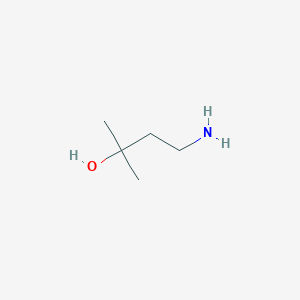

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)
